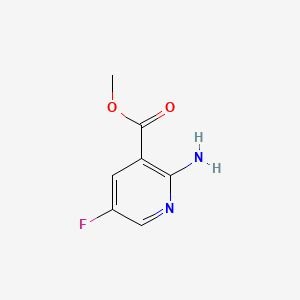

Methyl 2-amino-5-fluoronicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-5-fluoronicotinate is a chemical compound with the molecular formula C7H7FN2O2 . It has a molecular weight of 170.14 . The IUPAC name for this compound is methyl 2-amino-5-fluoronicotinate . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

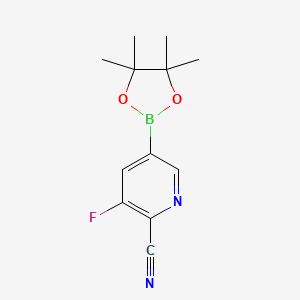

The synthesis of Methyl 2-amino-5-fluoronicotinate involves several steps . In one method, isopropylamine is combined with sulfonic chloride acid and triethylamine in 1,2-dichloro-ethane at 0 - 10℃ for 0.166667h. Then, methyl 2-amino-5-fluoropyridine-3-carboxylate is added and the mixture is heated at 35℃ for 0.5h. Finally, the mixture is treated with trichlorophosphate in 1,2-dichloro-ethane at 35 - 55℃ .Molecular Structure Analysis

The InChI code for Methyl 2-amino-5-fluoronicotinate is 1S/C7H7FN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10) . The compound has a total of 12 heavy atoms .Physical And Chemical Properties Analysis

Methyl 2-amino-5-fluoronicotinate is a solid at room temperature . It has a topological polar surface area of 65.2 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 2 .Scientific Research Applications

Synthesis and Chemical Properties

- Methyl 2-amino-5-fluoronicotinate is utilized in the practical synthesis of pharmaceutical intermediates. One such synthesis involves palladium-catalyzed cyanation and reduction sequences, highlighting its role in complex chemical procedures (Wang et al., 2006).

Applications in Organic and Medicinal Chemistry

- It finds applications in the preparation of compounds like 2'-deoxyoligonucleotides containing 5-fluorocytidine, which are significant in studying DNA methylation processes (Schmidt et al., 1992).

- Its derivatives have been explored in the development of selective, potent, and orally active agonists at 5-HT1A receptors, demonstrating its potential in the design of new drugs for mental health disorders (Vacher et al., 1999).

Analytical Chemistry and Detection Techniques

- It is involved in the development of methods for the separation and determination of compounds like 5-fluoronicotinic acid and ethyl 5-fluoronicotinate, indicating its role in refining analytical chemistry techniques (Hu Bao-xiang, 2005).

Fluorescent and Optical Applications

- Methyl 2-amino-5-fluoronicotinate and related compounds have applications in the design and synthesis of fluorescent amino acids. These are crucial for non-invasive studies in cells and organisms, enhancing our understanding of molecular biology (Cheng et al., 2020).

Synthesis Optimization

- There has been research focused on optimizing the synthesis method for Methyl 2-amino-5-fluorobenzoate, a related compound, indicating the ongoing efforts to improve the efficiency and yield of synthesizing such chemicals (Yin Jian-zhong, 2010).

Biochemical Pharmacology

- The compound has been indirectly involved in studies related to ornithine decarboxylase inhibition, which is crucial for understanding certain biochemical pathways and their implications in diseases (Mamont et al., 1986).

Safety And Hazards

properties

IUPAC Name |

methyl 2-amino-5-fluoropyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRWKPZLCURFIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855775 |

Source

|

| Record name | Methyl 2-amino-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-5-fluoronicotinate | |

CAS RN |

1211535-54-4 |

Source

|

| Record name | Methyl 2-amino-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B596946.png)

![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B596953.png)

![Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B596956.png)